Enzymatic Substrate Activity: Zero Percent Relative Activity of Methyl Ester Derivative
In a kinetic study of human aspartyl-tRNA synthetase, the methyl ester derivative DL-threonine methyl ester exhibited 0% relative activity compared to L-threonine (set at 100%) [1]. This complete loss of enzymatic recognition confirms that esterification of the carboxyl group abolishes substrate function for this essential aminoacyl-tRNA synthetase, a property that distinguishes the protected building block from the free amino acid in biochemical and biosynthetic applications.
| Evidence Dimension | Relative enzymatic activity toward aspartyl-tRNA synthetase |
|---|---|
| Target Compound Data | 0% (DL-threonine methyl ester) |
| Comparator Or Baseline | L-threonine: 100% relative activity |
| Quantified Difference | 100 percentage point reduction (complete loss of activity) |
| Conditions | In vitro enzymatic assay; human aspartyl-tRNA synthetase; activity determined spectrophotometrically as described in Materials and Methods; values represent means of triplicate determinations [1] |
Why This Matters
This data validates the use of (Rac)-H-Thr-OMe hydrochloride as a chemically inert protected intermediate in peptide synthesis, as the methyl ester prevents unintended enzymatic side reactions that could occur with free L-threonine during biotransformation steps.
- [1] Bond, C. S., et al. (2001). Structure of a human aspartyl-tRNA synthetase·threonine complex. PMC106081, Table 2. View Source
